Z-dehydro-Ala-OH
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Overview
Description
Z-dehydro-Ala-OH, also known as Z-dehydroalanine, is an amino acid derivative1. It has an empirical formula of C11H11NO4 and a molecular weight of 221.211.
Synthesis Analysis
Z-dehydro-Ala-OH is used in peptide synthesis1. However, the specific synthesis process is not detailed in the available resources.
Molecular Structure Analysis
The molecular structure of Z-dehydro-Ala-OH is represented by the SMILES string OC(=O)C(=C)NC(=O)OCc1ccccc1
1. The InChI representation is 1S/C11H11NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,15)(H,13,14)
1.
Chemical Reactions Analysis
The specific chemical reactions involving Z-dehydro-Ala-OH are not detailed in the available resources.Physical And Chemical Properties Analysis
Z-dehydro-Ala-OH has a molecular weight of 221.21 g/mol2. It has a XLogP3-AA value of 1.7, indicating its lipophilicity2. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors2. The compound has a rotatable bond count of 52.Scientific Research Applications
Green Synthesis Route in Food Industry
Z-dehydro-Ala-OH has been explored in the synthesis of high-solubility and low-toxicity compounds such as the bitter-taste dipeptide Ala-Phe. This dipeptide is considered a potential substitute for caffeine in the food industry. The synthesis involves a clean route combining biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles. This method demonstrates the feasibility of an easy, economical, stereoselective, and clean production of important compounds, contributing to the advancement of peptide chemistry and catalysis (Ungaro et al., 2015).
Metal Ion Binding Studies
Research on Z-dehydro-Ala-OH and its derivatives has provided insights into their metal ion binding capabilities, particularly towards Fe(III), Al(III), Ni(II), Cu(II), and Zn(II). These studies help in understanding the effects of hydroxamic-N(Me) (secondary) versus hydroxamic-NH (primary) and the protection at the N terminus of the peptide chain on metal binding capability and selectivity. Such knowledge is crucial for developing new materials and therapeutic agents (Buglyó et al., 2016).
Dehydration Process Studies
Z-dehydro-Ala-OH and related compounds have been studied for their role in the dehydration process of layered double hydroxides (LDHs) and hydrotalcite-like compounds. These studies aim to understand the thermal stability and structural changes during dehydration, which is vital for applications in catalysis and material science. For instance, the dehydration of Zn-Al hydrotalcite-like compounds shows significant thermal stability influenced by the interaction among water molecules, anions, and hydroxyl layers (Costa et al., 2011).
Enzyme-catalyzed Dipeptide Synthesis
The enzyme-catalyzed synthesis of N-benzyloxycarbonyl (Z)-dipeptides using Z-dehydro-Ala-OH as an acyl donor has been improved by employing frozen aqueous solutions as the reaction medium. This method highlights the potential of Z-dehydro-Ala-OH in facilitating the efficient and selective synthesis of dipeptides, contributing to advancements in biochemistry and pharmaceuticals (Salam et al., 2008).
Safety And Hazards
When handling Z-dehydro-Ala-OH, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes3. Use of personal protective equipment and chemical impermeable gloves is recommended3. Ensure adequate ventilation and remove all sources of ignition3. In case of a spill or leak, personnel should be evacuated to safe areas3.
Future Directions
The future directions for the research and application of Z-dehydro-Ala-OH are not specified in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHJVTWVRPQBBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405449 |
Source
|
Record name | Z-dehydro-Ala-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-dehydro-Ala-OH | |
CAS RN |
39692-63-2 |
Source
|
Record name | Z-dehydro-Ala-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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